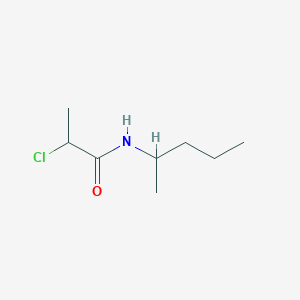
2-chloro-N-(pentan-2-yl)propanamide
Overview
Description
2-Chloro-N-(pentan-2-yl)propanamide, also known as 2-Chloro-N-pentylpropanamide or 2-chloro-N-pentyl-2-propanamide, is a synthetic organic compound with a wide range of applications in the fields of chemical synthesis and scientific research. It is a colorless solid with a molecular formula of C7H14ClNO and a molecular weight of 159.6 g/mol. It is soluble in water, ethanol and other organic solvents.
Scientific Research Applications
Synthetic Applications and Chemical Properties
Synthesis and Biological Activity : The study by Önkol et al. (2004) focused on the synthesis of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, revealing their significant antinociceptive activities compared to standards like dipyrone and aspirin. Such findings suggest that structurally related compounds, including "2-chloro-N-(pentan-2-yl)propanamide," could be synthesized for potential biological activities (Önkol et al., 2004).
Mechanistic Investigation in Organic Synthesis : Murphy et al. (2007) explored the transformation of α-thioamides to α-thio-β-chloroacrylamides, a process that might be conceptually similar to reactions involving "this compound." Their work provides a foundation for understanding the reactivity and potential synthetic pathways of chloroacrylamides (Murphy et al., 2007).
Potential for Drug Discovery
- Neuroprotective Agents : González-Muñoz et al. (2011) reported on N-acylaminophenothiazines, highlighting their multifunctional profiles as effective neuroprotectants and selective butyrylcholinesterase inhibitors. This indicates a potential research application of "this compound" in the development of neuroprotective agents, given structural similarities or functional group modifications could yield similar biological activities (González-Muñoz et al., 2011).
Material Science and Molecular Docking
Organic Nonlinear Optical Materials : The research by Prabhu and Rao (2000) on N-(2-Chlorophenyl)-(1-Propanamide) and its characterization for non-linear optical properties illustrates the potential of chloro-propanamide derivatives in material science, specifically in developing new organic electro-optic materials (Prabhu & Rao, 2000).
Molecular Docking for COVID-19 Protease Inhibition : A study by Pandey et al. (2020) utilized molecular docking to explore the potential of 2-chloro-N-(p-tolyl)propanamide as an inhibitor for COVID-19 protease, suggesting that compounds with similar structures could be investigated for their medicinal applications in viral infections (Pandey et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-pentan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-4-5-6(2)10-8(11)7(3)9/h6-7H,4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRWSGWUMCNOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



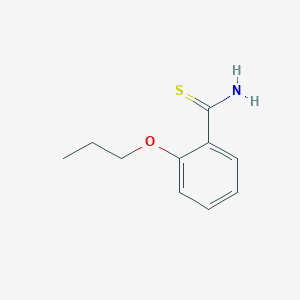
![4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362946.png)
![6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3362952.png)
![3-[(2-Phenoxyethoxy)methyl]aniline](/img/structure/B3362956.png)
![6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3362961.png)
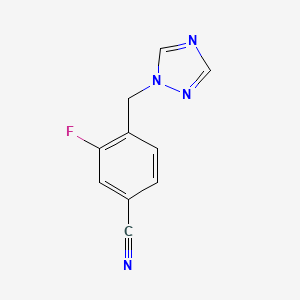
![2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B3362969.png)
![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)

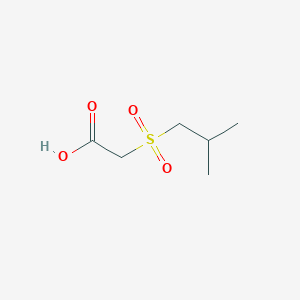
![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B3362995.png)
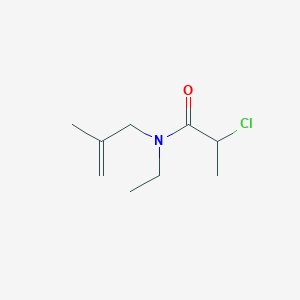
![4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362999.png)
